molecular formula C7H4F3NO3 B1297537 1-Nitro-4-(trifluoromethoxy)benzene CAS No. 713-65-5

1-Nitro-4-(trifluoromethoxy)benzene

Cat. No.: B1297537
CAS No.: 713-65-5
M. Wt: 207.11 g/mol
InChI Key: UBEIKVUMDBCCRW-UHFFFAOYSA-N
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Description

1-Nitro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H4F3NO3. It is a pale yellow liquid at room temperature and is known for its trifluoromethoxy group attached to a nitrobenzene ring. This compound is significant in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-Nitro-4-(trifluoromethoxy)benzene typically involves the nitration of 4-(trifluoromethoxy)benzene. One common method includes the use of fuming nitric acid and concentrated sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective nitration of the benzene ring . Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-Nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-4-(trifluoromethoxy)benzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-Nitro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its nitro and trifluoromethoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

1-Nitro-4-(trifluoromethoxy)benzene can be compared with other nitrobenzene derivatives and trifluoromethoxy-substituted compounds. Similar compounds include:

  • 1-Nitro-4-(trifluoromethyl)benzene
  • 4-Nitrophenyl trifluoromethyl ether
  • 1-Nitro-4-trifluoromethoxy-benzene

What sets this compound apart is the unique combination of the nitro and trifluoromethoxy groups, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

1-nitro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEIKVUMDBCCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334944
Record name 1-Nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-65-5
Record name 1-Nitro-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name , 1-nitro-4-(trifluoromethoxy)-Benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-nitro-4-bromotrifluoromethoxybenzene and 3-nitro-4-bromotrifluoromethoxybenzene: 48%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were employed to study the 1-nitro-4-(trifluoromethoxy)benzene molecule and what structural information do they offer?

A1: The researchers used Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy to analyze the vibrational modes of the this compound molecule []. FTIR spectroscopy provides information about the molecule's functional groups by measuring the absorption of infrared light at specific frequencies corresponding to molecular vibrations. FT-Raman spectroscopy, on the other hand, explores the molecule's vibrational characteristics by analyzing the scattering of light. These techniques, combined with computational methods, helped in assigning vibrational frequencies to specific molecular motions and validating the theoretically predicted structure.

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